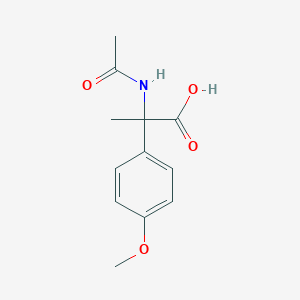
2-Acetamido-2-(4-methoxyphenyl)propanoic acid
Descripción general
Descripción
2-Acetamido-2-(4-methoxyphenyl)propanoic acid, also known as N-Acetyl-L-tyrosine or NALT, is a derivative of the amino acid L-tyrosine. It is a popular ingredient in dietary supplements and nootropic products due to its potential cognitive-enhancing effects.
Mecanismo De Acción
NALT is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are associated with improved cognitive function and mood. NALT may also increase the synthesis of proteins in the brain, which can lead to improved neural function.
Efectos Bioquímicos Y Fisiológicos
NALT has been shown to increase the levels of dopamine and norepinephrine in the brain. It may also increase the synthesis of proteins in the brain. These effects may lead to improved cognitive function, mood, and stress levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NALT in lab experiments is that it is relatively easy to synthesize and purify. It is also a stable compound that can be stored for long periods of time. However, one limitation is that it may have different effects on different individuals, depending on their genetic makeup and other factors.
Direcciones Futuras
There are several potential future directions for research on NALT. One area of interest is the potential use of NALT in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Another area of interest is the development of new and more effective synthesis methods for NALT. Finally, more research is needed to fully understand the mechanism of action of NALT and its effects on the brain.
Conclusion:
In conclusion, 2-Acetamido-2-(4-methoxyphenyl)propanoic acidyrosine is a derivative of the amino acid L-tyrosine that has potential cognitive-enhancing effects. It can be synthesized through the acetylation of L-tyrosine and has been studied extensively for its effects on cognitive function, mood, and stress levels. While there are some limitations to using NALT in lab experiments, it has several advantages and potential future directions for research.
Aplicaciones Científicas De Investigación
NALT has been studied extensively for its potential cognitive-enhancing effects. Research has shown that it may improve working memory, attention, and focus. It may also have a positive effect on mood and stress levels.
Propiedades
Número CAS |
197643-97-3 |
|---|---|
Nombre del producto |
2-Acetamido-2-(4-methoxyphenyl)propanoic acid |
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-acetamido-2-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-12(2,11(15)16)9-4-6-10(17-3)7-5-9/h4-7H,1-3H3,(H,13,14)(H,15,16) |
Clave InChI |
OVPJPWPNGVYMCF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(C1=CC=C(C=C1)OC)C(=O)O |
SMILES canónico |
CC(=O)NC(C)(C1=CC=C(C=C1)OC)C(=O)O |
Sinónimos |
Benzeneacetic acid, -alpha--(acetylamino)-4-methoxy--alpha--methyl- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B175576.png)
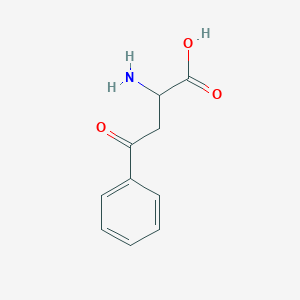
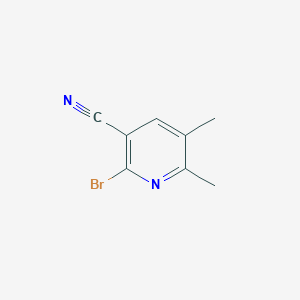
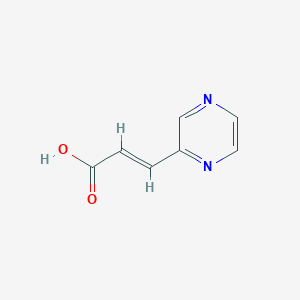
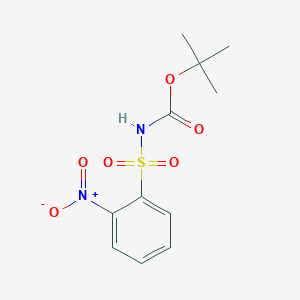
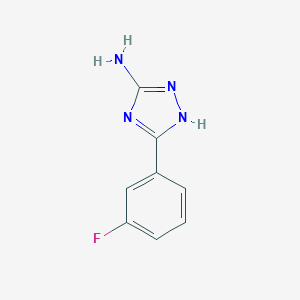
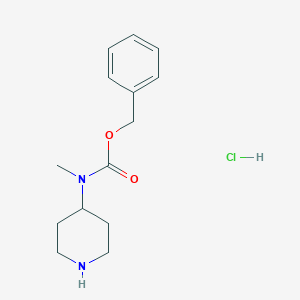
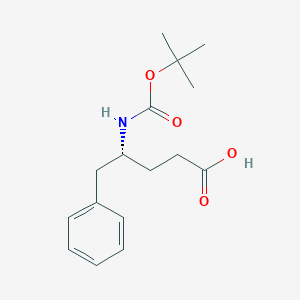
![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)
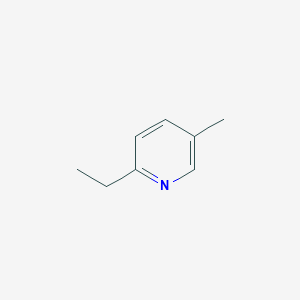
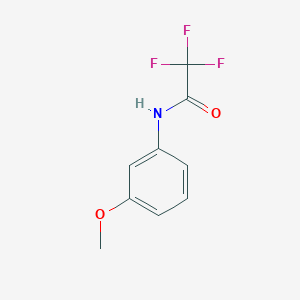
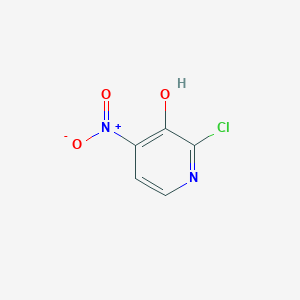
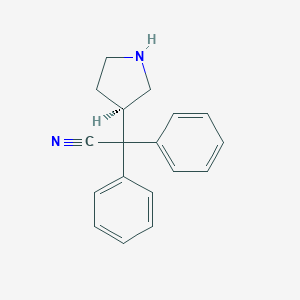
![[6-(4-Fluorophenyl)pyridin-3-YL]methanol](/img/structure/B175614.png)